molecular formula C8H2BrClF3NO2S B1414163 6-Bromo-2-cyano-3-(trifluoromethyl)benzenesulfonyl chloride CAS No. 1805499-64-2

6-Bromo-2-cyano-3-(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B1414163
CAS No.: 1805499-64-2
M. Wt: 348.52 g/mol
InChI Key: LTWBWDVDKSNCGU-UHFFFAOYSA-N
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Description

6-Bromo-2-cyano-3-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound characterized by the presence of bromine, cyano, trifluoromethyl, and sulfonyl chloride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-cyano-3-(trifluoromethyl)benzenesulfonyl chloride typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by the introduction of cyano and trifluoromethyl groups. The final step involves the sulfonylation reaction to introduce the sulfonyl chloride group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-cyano-3-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.

    Oxidation and Reduction: The cyano group can be reduced to an amine, while the bromine atom can participate in oxidative addition reactions.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Coupled Products: Formed by Suzuki-Miyaura coupling reactions.

Scientific Research Applications

6-Bromo-2-cyano-3-(trifluoromethyl)benzenesulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science: Incorporated into polymers and materials to impart specific properties such as hydrophobicity or thermal stability.

    Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.

    Agricultural Chemicals: Used in the development of agrochemicals with enhanced efficacy and stability.

Mechanism of Action

The mechanism of action of 6-Bromo-2-cyano-3-(trifluoromethyl)benzenesulfonyl chloride depends on its specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The presence of electron-withdrawing groups such as cyano and trifluoromethyl enhances its reactivity. In biological systems, the compound may interact with specific enzymes or receptors, although detailed studies are required to elucidate these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
  • 6-Bromo-3-cyano-2-(trifluoromethyl)benzenesulfonyl chloride

Uniqueness

6-Bromo-2-cyano-3-(trifluoromethyl)benzenesulfonyl chloride is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and properties. The combination of bromine, cyano, and trifluoromethyl groups makes it a versatile intermediate for various chemical transformations.

Properties

IUPAC Name

6-bromo-2-cyano-3-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrClF3NO2S/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)17(10,15)16/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWBWDVDKSNCGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C#N)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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